7-(3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
The compound 7-(3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic molecule that features a unique combination of functional groups, including a pyrazole ring, a hydroxypropoxy group, and a dihydrocyclopenta[c]chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate acetylating agent, such as acetic anhydride, under acidic conditions.
Attachment of the Hydroxypropoxy Group: The hydroxypropoxy group is introduced via an etherification reaction, where the pyrazole derivative reacts with an epoxide, such as glycidol, in the presence of a base like potassium carbonate.
Cyclization to Form the Dihydrocyclopenta[c]chromenone Core: The final step involves the cyclization of the intermediate compound with a suitable cyclizing agent, such as polyphosphoric acid, to form the dihydrocyclopenta[c]chromenone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups in the pyrazole and chromenone rings can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The acetyl group on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield the corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving pyrazole-containing substrates. Its structural features make it a candidate for investigating binding affinities and reaction kinetics.
Medicine
Medically, this compound could be explored for its potential therapeutic properties. The presence of the pyrazole ring suggests possible anti-inflammatory or analgesic activities, while the chromenone core could contribute to antioxidant properties.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism by which 7-(3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include enzymes involved in inflammatory pathways or oxidative stress responses.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with potential anti-inflammatory properties.
4-Hydroxycoumarin: A compound with a similar chromenone core, known for its anticoagulant properties.
2-Hydroxypropyl derivatives: Compounds with similar hydroxypropoxy groups, used in various chemical syntheses.
Uniqueness
What sets 7-(3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a versatile compound for research and industrial applications.
Biological Activity
7-(3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS No. 957502-59-9) is a synthetic compound with potential therapeutic applications. Its unique chemical structure suggests diverse biological activities, making it a subject of interest in pharmacological research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C22H24N2O5 with a molecular weight of approximately 396.44 g/mol. The structural complexity includes a cyclopenta[c]chromene core substituted with various functional groups that may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C22H24N2O5 |
Molecular Weight | 396.44 g/mol |
CAS Number | 957502-59-9 |
The biological activity of this compound is attributed to its interaction with various biological targets:
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. This effect could be mediated through the modulation of NF-kB signaling pathways.
- Antioxidant Properties : The presence of the pyrazole moiety is associated with antioxidant activities, which can scavenge free radicals and protect cells from oxidative stress.
- Anticancer Potential : Research indicates that derivatives of similar compounds exhibit cytotoxic effects on cancer cells through apoptosis induction and cell cycle arrest. The specific mechanisms for this compound require further investigation.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
- Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry examined a series of pyrazole derivatives and found that they significantly reduced inflammation in animal models by inhibiting COX enzymes .
- Antioxidant Activity Assessment : Research demonstrated that compounds with similar structures exhibited strong antioxidant activity in vitro, suggesting that this compound may also possess these properties .
- Cytotoxicity Studies : A comparative analysis showed that certain derivatives had promising anticancer activity against various cancer cell lines. These findings indicate a potential for further exploration in cancer therapeutics .
Properties
IUPAC Name |
7-[3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-12-21(14(3)25)13(2)24(23-12)10-15(26)11-28-16-7-8-18-17-5-4-6-19(17)22(27)29-20(18)9-16/h7-9,15,26H,4-6,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESWVFMMNOGHLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3)O)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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